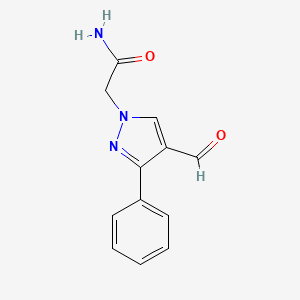

2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide

Description

Propriétés

IUPAC Name |

2-(4-formyl-3-phenylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-11(17)7-15-6-10(8-16)12(14-15)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVSOMUTWDVYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-formyl-3-phenyl-1H-pyrazole with acetamide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: 2-(4-Carboxy-3-phenyl-1H-pyrazol-1-yl)acetamide

Reduction: 2-(4-Hydroxymethyl-3-phenyl-1H-pyrazol-1-yl)acetamide

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Applications

Intermediate in Organic Synthesis

2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules and heterocycles. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 2-(4-carboxy-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide |

| Reduction | 2-(4-hydroxymethyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide |

| Substitution | Various substituted derivatives depending on electrophile used |

Biological Activities

Antimicrobial Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole-based compounds demonstrate effective inhibition against various bacteria, including Bacillus cereus and Staphylococcus aureus .

Anti-inflammatory and Anticancer Potential

This compound has also been studied for its anti-inflammatory properties. In one study, derivatives of pyrazole were synthesized and evaluated for their ability to reduce inflammation in animal models, showing promising results comparable to established anti-inflammatory drugs like diclofenac . Furthermore, the anticancer potential of pyrazole compounds is under investigation, with some derivatives exhibiting cytotoxic effects against cancer cell lines.

Table 2: Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compound | Target Organism/Cell Line | Effectiveness |

|---|---|---|---|

| Antimicrobial | This compound | Bacillus cereus | Inhibition zone: 7.5 mm |

| Anti-inflammatory | N-(4-chlorophenyl)-N′-(thiophen-2-yletidene)formohydrazide | Rat paw edema model | Significant reduction |

| Anticancer | N-(5-(4-chlorophenyl)-1-phenyldihydro-pyrazole) | Various cancer cell lines | Cytotoxic effects observed |

Medicinal Applications

Drug Development

The compound is being explored as a lead candidate in drug discovery efforts. Its structural features allow it to interact with biological targets effectively, making it a subject of interest for developing new therapeutic agents .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenyl groups may engage in π–π interactions with aromatic residues in proteins, enhancing binding affinity.

Industrial Applications

Material Science

In the industrial sector, this compound is utilized in the development of new materials such as polymers and dyes due to its unique structural properties. Its reactivity allows for modifications that can tailor material properties for specific applications .

Mécanisme D'action

The mechanism of action of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that it can fit into the active sites of certain enzymes, suggesting potential inhibitory effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural and synthetic differences between the target compound and related acetamide derivatives:

Key Observations:

- Electrophilic Reactivity : The formyl group in the target compound distinguishes it from analogs like 2e (triazole) and 9c (benzimidazole), which lack this functional group. This makes the target compound more reactive toward nucleophilic additions or condensations .

- Solubility and Crystallinity : Chloro () and fluorobenzyl () substituents may enhance lipophilicity, whereas polar groups (e.g., formyl, acetamide) improve aqueous solubility. Triazole-containing analogs () exhibit moderate melting points (~165°C), suggesting stable crystalline forms .

- Hydrogen Bonding : The acetamide moiety in all compounds facilitates hydrogen bonding, critical for biological target interactions. highlights how such interactions influence crystal packing and supramolecular assembly .

Activité Biologique

2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl groups may engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-protein complex .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various Gram-positive and Gram-negative bacteria.

In Vitro Studies

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 20 |

| 5a | Escherichia coli | 0.25 | 18 |

| 10 | Pseudomonas aeruginosa | 0.30 | 16 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Anticancer Activity

The anticancer potential of derivatives of this compound has been explored through various assays. For instance, compounds derived from it have shown cytotoxic effects against cancer cell lines such as A431 and HT29, with IC50 values indicating significant growth inhibition.

Table 2: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 13 | A431 | 1.98 |

| 22 | HT29 | 1.61 |

Case Studies

Several case studies highlight the efficacy of this compound in treating resistant bacterial infections and cancer:

- Case Study on MRSA Infections : A derivative was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), showing a remarkable reduction in bacterial load in infected models .

- Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that certain derivatives induced apoptosis through activation of caspase pathways, emphasizing their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.